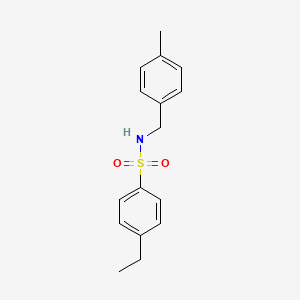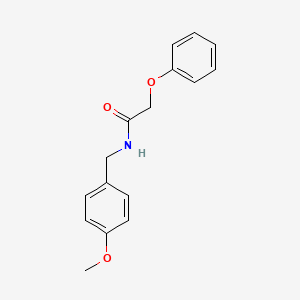
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide, also known as BDCM, is a chemical compound that belongs to the group of benzamide derivatives. BDCM has been extensively studied for its potential applications in scientific research, particularly in the fields of toxicology and pharmacology.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been used in various scientific research studies, particularly in the fields of toxicology and pharmacology. It has been shown to have potential applications in the treatment of various diseases, including cancer and neurological disorders. This compound has also been used as a tool in the study of the mechanisms of action of other compounds, as well as in the development of new drugs.
Wirkmechanismus
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide is known to act as a competitive inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This mechanism of action has potential applications in the treatment of skin disorders, such as hyperpigmentation and melanoma. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tyrosinase activity, the reduction of melanin production, and the suppression of oxidative stress. This compound has also been shown to have potential neuroprotective effects, as well as anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. However, this compound has been shown to have limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide in scientific research. One possible direction is the further investigation of its potential applications in the treatment of skin disorders, such as hyperpigmentation and melanoma. Another possible direction is the study of its potential neuroprotective effects, particularly in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential applications in the development of new drugs, particularly in the field of cancer research.
Synthesemethoden
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 2,5-dichloroaniline with 3-bromobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-methoxyphenylboronic acid. The final product is obtained by purification through recrystallization.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO2/c1-20-13-11(17)6-5-10(16)12(13)14(19)18-9-4-2-3-8(15)7-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNZSAJMGZCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC2=CC(=CC=C2)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)

![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)
![N'-(4-ethylbenzylidene)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5767290.png)


![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)



![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)
![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)